![molecular formula C16H9Cl2FN2OS B2436116 2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313406-03-0](/img/structure/B2436116.png)
2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, commonly known as DCFMT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DCFMT is a thiazole-based compound that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds similar to “2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” have shown promising antimicrobial activity . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
These compounds have also been evaluated for their anticancer activity. In particular, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Some of the synthesized compounds were found to be active against this breast cancer cell line .
Antiviral Activity
Indole derivatives, which share a similar structure to the compound , have been found to possess antiviral activity . They have been reported as antiviral agents against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that “2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” could potentially have similar properties.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that “2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” could potentially have similar properties.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that “2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” could potentially have similar properties.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity . This suggests that “2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” could potentially have similar properties.
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities . This suggests that "2,5-dichloro-N-[4-
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds interact with their targets through hydrogen bonding . For instance, the compound forms intramolecular contacts with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds, such as indole derivatives and thiazole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect similar pathways, leading to downstream effects.
Result of Action
Similar compounds, such as indole derivatives and thiazole derivatives, are known to have diverse biological activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that similar compounds are influenced by environmental factors . For instance, the compound forms 1D amide–amide interactions along the b-axis direction in the crystal structure , suggesting that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pH.
Propiedades
IUPAC Name |
2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-10-3-6-13(18)12(7-10)15(22)21-16-20-14(8-23-16)9-1-4-11(19)5-2-9/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUXDLJBENBZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

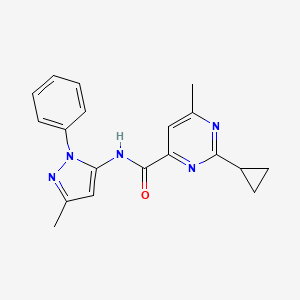
![N-[(2,4-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2436034.png)
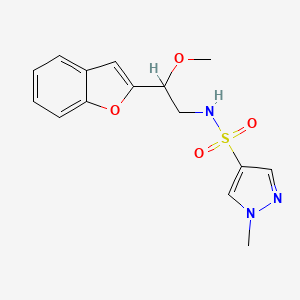
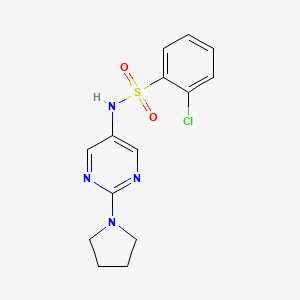
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2436037.png)
![3,4,7,9-tetramethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2436040.png)
![N-cyclopentyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2436041.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2436045.png)
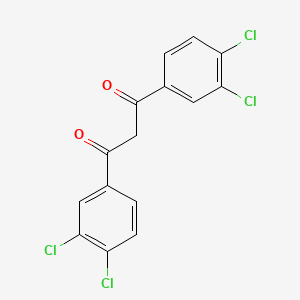
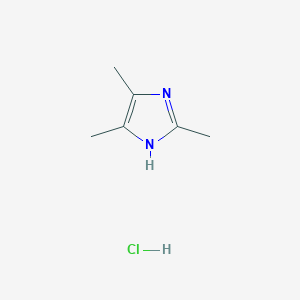
![3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2436049.png)
![2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2436055.png)